N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide
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Overview
Description
N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a propyl chain, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide typically involves the reaction of 3,4-dichlorophenylpropylamine with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 3,4-dichlorophenylpropylamine, morpholine, and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The pathways involved include:
Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways.
Receptor Modulation: Interaction with receptors that mediate pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3,4-Dichlorophenyl)propyl)-4-isopropylaniline
- N-(3,4-Dichlorophenyl)-N’-(1-(hydroxymethyl)propyl)urea
Uniqueness
N-(1-(3,4-Dichlorophenyl)propyl)-4-morpholineacetamide is unique due to its specific combination of a dichlorophenyl group, a propyl chain, and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
42176-44-3 |
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Molecular Formula |
C15H20Cl2N2O2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)propyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-2-14(11-3-4-12(16)13(17)9-11)18-15(20)10-19-5-7-21-8-6-19/h3-4,9,14H,2,5-8,10H2,1H3,(H,18,20) |
InChI Key |
GPSLPYVYJABDMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CN2CCOCC2 |
Origin of Product |
United States |
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